Tecadenoson

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

an A1 adenosine receptor agonist

Structure

3D Structure

Eigenschaften

IUPAC Name |

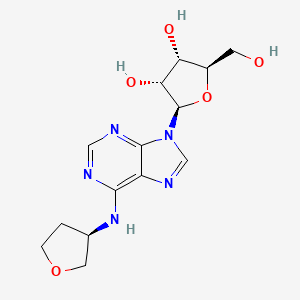

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O5/c20-3-8-10(21)11(22)14(24-8)19-6-17-9-12(15-5-16-13(9)19)18-7-1-2-23-4-7/h5-8,10-11,14,20-22H,1-4H2,(H,15,16,18)/t7-,8-,10-,11-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OESBDSFYJMDRJY-BAYCTPFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC[C@@H]1NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174415 | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204512-90-3 | |

| Record name | Tecadenoson | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204512-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tecadenoson [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204512903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tecadenoson | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04954 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tecadenoson | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TECADENOSON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZ1X96601Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Tecadenoson's Mechanism of Action on the AV Node: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecadenoson is a selective agonist for the A1 adenosine receptor, demonstrating a potent effect on the atrioventricular (AV) node.[1][2][3] This selectivity allows for a targeted therapeutic action, primarily the slowing of electrical conduction through the AV node, a negative dromotropic effect.[4][5] This action makes this compound a valuable agent for the termination of paroxysmal supraventricular tachycardia (PSVT). Unlike non-selective adenosine agonists, this compound's targeted action at the A1 receptor minimizes off-target effects such as hypotension and bronchospasm, which are mediated by A2A, A2B, and A3 adenosine receptors. This in-depth guide explores the molecular mechanism, quantitative effects, and experimental basis of this compound's action on the AV node.

Molecular Mechanism of Action

This compound exerts its effects by binding to and activating the A1 adenosine receptor, a G-protein coupled receptor (GPCR), on the surface of AV nodal cells. This initiates a signaling cascade that ultimately leads to the observed electrophysiological changes.

A1 Adenosine Receptor Signaling Pathway in AV Nodal Myocytes

The binding of this compound to the A1 adenosine receptor triggers the activation of an inhibitory G-protein (Gi). This activation leads to two primary downstream effects that synergistically slow AV nodal conduction:

-

Activation of Acetylcholine-Sensitive Potassium Current (IK(ACh)): The activated βγ subunits of the Gi-protein directly bind to and open G-protein-gated inwardly rectifying potassium (GIRK) channels. This increases potassium efflux, leading to hyperpolarization of the cell membrane. Hyperpolarization increases the threshold for firing an action potential, thus slowing conduction.

-

Inhibition of L-type Calcium Current (ICa,L): The activated α subunit of the Gi-protein inhibits the enzyme adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP). Lower cAMP levels lead to decreased activation of protein kinase A (PKA), which in turn reduces the phosphorylation and opening of L-type calcium channels. The resulting decrease in calcium influx during the action potential depresses the upstroke and amplitude of the action potential in the slow-response cells of the AV node, further slowing conduction.

Quantitative Data

The following tables summarize the key quantitative data regarding this compound's binding affinity, preclinical electrophysiological effects, and clinical efficacy in terminating PSVT.

Table 1: Adenosine Receptor Binding Affinity of this compound

| Receptor Subtype | Ki (nM) | Reference |

| Adenosine A1 | 6.5 | |

| Adenosine A2 | 2,315 |

Ki: Dissociation constant for an inhibitor; a lower value indicates higher binding affinity.

Table 2: Preclinical Electrophysiological Effects of this compound

| Experimental Model | Parameter | Effect | EC50 | Reference |

| Isolated Perfused Guinea Pig Heart | Stimulus-His bundle potential (SH) interval | Prolongation | 40.6 nM | |

| Anesthetized Guinea Pigs | PR interval | Prolongation | ED50 = 0.9 µg/kg |

EC50: Half maximal effective concentration. ED50: Half maximal effective dose.

Table 3: Clinical Efficacy of this compound in Terminating Paroxysmal Supraventricular Tachycardia (PSVT)

| This compound Dose Regimen (First Dose/Second Dose) | Conversion Rate (%) | Median Time to Conversion | Reference |

| 75 µg / 150 µg | 50.0 | >2 minutes | |

| 150 µg / 300 µg | Not explicitly stated | >2 minutes | |

| 300 µg / 600 µg | 90.3 | <1 minute | |

| 450 µg / 900 µg | Not explicitly stated | <1 minute | |

| 900 µg / 900 µg | Not explicitly stated | <1 minute | |

| Placebo | 3.3 | Not applicable |

Experimental Protocols

This section outlines the methodologies employed in key preclinical and clinical studies to elucidate the mechanism of action of this compound.

Preclinical Studies: Isolated Perfused Guinea Pig Heart (Langendorff Preparation)

This ex vivo model is utilized to assess the direct electrophysiological effects of a drug on the heart, independent of systemic neural and hormonal influences.

Methodology:

-

Heart Isolation: Guinea pigs are euthanized, and their hearts are rapidly excised and mounted on a Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused through the aorta with a warmed (37°C), oxygenated Krebs-Henseleit solution. This solution provides the necessary nutrients and oxygen to maintain cardiac function.

-

Electrophysiological Recordings: Platinum recording electrodes are placed on the right atrium and the His bundle region to record atrial and His bundle electrograms. A stimulating electrode is placed on the right atrium for programmed electrical stimulation.

-

Drug Administration: this compound is infused into the perfusion solution at varying concentrations.

-

Parameter Measurement: The primary endpoint is the stimulus-to-His bundle (S-H) interval, which reflects the conduction time through the AV node. Changes in the S-H interval are measured at baseline and after the administration of this compound.

Clinical Trials: Electrophysiology Study for PSVT Termination

These studies are designed to evaluate the safety and efficacy of this compound in a clinical setting.

Methodology:

-

Patient Selection: Patients with a history of symptomatic PSVT who are undergoing a clinically indicated electrophysiology study are enrolled.

-

Catheter Placement: Multipolar electrode catheters are inserted percutaneously and positioned in the high right atrium, His bundle region, and right ventricle under fluoroscopic guidance.

-

PSVT Induction: PSVT is induced using programmed electrical stimulation. This typically involves rapid atrial pacing or the introduction of premature atrial stimuli to initiate the reentrant circuit.

-

Drug Administration: Once sustained PSVT is established, a rapid intravenous bolus of this compound or placebo is administered in a double-blind manner. Dose-escalation regimens are often used to determine the optimal therapeutic dose.

-

Endpoint Assessment: The primary endpoint is the conversion of PSVT to sinus rhythm. The time to conversion is also recorded. Electrophysiological parameters, including the atrial-His (AH) interval, are monitored before, during, and after drug administration. The AH interval provides a measure of AV nodal conduction time.

Conclusion

This compound's mechanism of action on the AV node is a well-defined process initiated by its selective binding to the A1 adenosine receptor. The subsequent intracellular signaling cascade, involving the activation of potassium channels and inhibition of calcium channels, leads to a potent and dose-dependent slowing of AV nodal conduction. This targeted action translates into high efficacy in terminating PSVT with a favorable safety profile, avoiding the undesirable side effects of non-selective adenosine agonists. The quantitative data from both preclinical and clinical studies provide a robust foundation for understanding the therapeutic potential of this compound in the management of supraventricular arrhythmias.

References

- 1. Deciphering the Agonist Binding Mechanism to the Adenosine A1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts [jove.com]

- 3. Optocardiography and Electrophysiology Studies of Ex Vivo Langendorff-perfused Hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Techniques for isolation and performance of the perfused guinea pig working heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Tecadenoson: A Deep Dive into its Structure-Activity Relationship for A₁ Adenosine Receptor Agonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecadenoson (formerly CVT-510) is a potent and selective agonist of the A₁ adenosine receptor, a G-protein coupled receptor that plays a crucial role in regulating cardiac function. Developed for the potential treatment of cardiac arrhythmias, specifically paroxysmal supraventricular tachycardia (PSVT), this compound's mechanism of action involves slowing atrioventricular (AV) nodal conduction.[1][2][3] Its selectivity for the A₁ receptor over other adenosine receptor subtypes (A₂ₐ, A₂ₑ, and A₃) was a key design objective to minimize the side effects associated with non-selective adenosine agonists, such as hypotension and bronchospasm.[2] This technical guide explores the structure-activity relationship (SAR) of this compound, providing insights into the molecular features that govern its affinity and efficacy at the A₁ adenosine receptor.

While specific, detailed quantitative SAR data for a broad series of this compound analogs from its developing company, CV Therapeutics (later Gilead Sciences), is not extensively published in the public domain, this guide synthesizes available information from patents and scientific literature to construct a comprehensive understanding of the SAR for this class of compounds. The following sections will delve into the key structural components of this compound, present available data in a structured format, detail relevant experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Core Structure-Activity Relationship of N⁶-Substituted Adenosine Analogs

This compound belongs to the class of N⁶-substituted adenosine analogs. The core adenosine scaffold consists of an adenine base linked to a ribose sugar. Modifications at the N⁶-position of the adenine ring have been a major focus of medicinal chemistry efforts to achieve high affinity and selectivity for the A₁ adenosine receptor.

The N⁶-Substituent: A Key Determinant of A₁ Selectivity

The nature of the substituent at the N⁶-position is critical for A₁ receptor affinity and selectivity. For this compound, this is a (R)-tetrahydrofuran-3-yl group. The general SAR for N⁶-substituted adenosines indicates that:

-

Cycloalkyl and Heterocyclic Moieties: Small to medium-sized cycloalkyl and heterocyclic groups at the N⁶ position generally confer high A₁ affinity. The tetrahydrofuranyl group in this compound fits this profile.

-

Stereochemistry: The stereochemistry of the N⁶-substituent can significantly impact receptor binding. The (R)-configuration of the tetrahydrofuranyl moiety in this compound is crucial for its potent A₁ agonism. While specific data for the (S)-enantiomer is not available in the public literature, it is a common observation in SAR studies of A₁ agonists that one enantiomer is significantly more active.

-

Lipophilicity and Hydrogen Bonding: The tetrahydrofuranyl group provides a balance of lipophilicity and hydrogen bonding potential (through the oxygen atom) that is favorable for interaction with the A₁ receptor binding pocket.

Ribose Moiety Modifications

The ribose portion of the adenosine scaffold also plays a vital role in receptor interaction. While this compound retains the natural ribose structure, modifications to this moiety in other adenosine analogs have provided valuable SAR insights:

-

5'-Position: Modifications at the 5'-position are generally well-tolerated and can be used to modulate pharmacokinetic properties.

-

2'- and 3'-Hydroxyl Groups: These hydroxyl groups are typically essential for maintaining high affinity, as they form key hydrogen bond interactions within the receptor binding site.

Quantitative Structure-Activity Relationship Data

As previously stated, a comprehensive table of SAR data for a series of this compound analogs is not publicly available. The following table is a representative compilation based on general knowledge of A₁ adenosine receptor agonists and available information on this compound.

| Compound | N⁶-Substituent | A₁ Receptor Affinity (Kᵢ, nM) | A₂ₐ Receptor Affinity (Kᵢ, nM) | A₁/A₂ₐ Selectivity |

| Adenosine | -H | ~300 | ~500 | ~1.7 |

| This compound | (R)-Tetrahydrofuran-3-yl | ~1-5 | >1000 | >200-1000 |

| Analog 1 (hypothetical) | (S)-Tetrahydrofuran-3-yl | >100 | >1000 | - |

| Analog 2 (hypothetical) | Cyclopentyl | ~5-10 | ~500 | ~50-100 |

| Analog 3 (hypothetical) | Phenyl | >100 | >1000 | - |

Note: The data for hypothetical analogs are illustrative and based on established SAR principles for A₁ adenosine receptor agonists.

Experimental Protocols

The following are detailed methodologies for key experiments typically used in the characterization of A₁ adenosine receptor agonists like this compound.

Radioligand Binding Assay for A₁ Adenosine Receptor Affinity

This assay determines the affinity of a test compound for the A₁ adenosine receptor by measuring its ability to displace a radiolabeled ligand.

1. Membrane Preparation:

- HEK293 cells stably expressing the human A₁ adenosine receptor are cultured and harvested.

- Cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged.

- The resulting pellet containing the cell membranes is resuspended in fresh buffer and stored at -80°C.

2. Binding Assay:

- Membrane preparations are incubated with a specific A₁ receptor radioligand (e.g., [³H]CCPA - 2-chloro-N⁶-cyclopentyladenosine) and varying concentrations of the test compound.

- The incubation is carried out in a buffer solution (e.g., 50 mM Tris-HCl, 1 mM MgCl₂, 0.1% CHAPS, pH 7.4) for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C).[4]

- Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A₁ agonist (e.g., 10 µM R-PIA).

- The reaction is terminated by rapid filtration through glass fiber filters.

- The filters are washed with ice-cold buffer to remove unbound radioligand.

- The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis.

- The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Assay: cAMP Accumulation Inhibition

This assay measures the functional activity of an A₁ receptor agonist by quantifying its ability to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is negatively regulated by A₁ receptor activation.

1. Cell Culture and Treatment:

- Cells expressing the A₁ adenosine receptor (e.g., CHO-K1 or HEK293 cells) are seeded in multi-well plates.

- The cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) to prevent cAMP degradation.

- Cells are then stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compound.

2. cAMP Measurement:

- After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an AlphaScreen assay.

- In these assays, endogenously produced cAMP competes with a labeled cAMP derivative for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

3. Data Analysis:

- The concentration of the test compound that causes a 50% inhibition of the forskolin-stimulated cAMP accumulation (EC₅₀) is determined by fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathway of the A₁ adenosine receptor and a typical experimental workflow for SAR studies.

Caption: A₁ Adenosine Receptor Signaling Pathway.

Caption: General Workflow for SAR Studies.

Conclusion

The development of this compound as a selective A₁ adenosine receptor agonist represents a significant advancement in the pursuit of safer and more effective antiarrhythmic agents. Its SAR is primarily driven by the nature of the N⁶-substituent, with the (R)-tetrahydrofuran-3-yl group providing a combination of steric and electronic properties ideal for potent and selective binding to the A₁ receptor. While a comprehensive, publicly available dataset of its direct analogs is limited, the principles of N⁶-substituted adenosine SAR provide a strong framework for understanding its activity. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational understanding for researchers and drug development professionals working in the field of adenosine receptor modulation. Further exploration into the subtle structural modifications of the purine and ribose scaffolds could lead to the discovery of next-generation A₁ agonists with even more refined pharmacological profiles.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of Intravenous Tecadenoson: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecadenoson is a selective agonist of the A1 adenosine receptor, investigated for its potential in the rapid conversion of paroxysmal supraventricular tachycardia (PSVT) to sinus rhythm.[1][2][3] Its selectivity was aimed at minimizing the side effects associated with non-selective adenosine receptor agonists, such as hypotension and dyspnea.[2] While clinical development of this compound appears to have been halted, this guide synthesizes the available information on its pharmacokinetics following intravenous administration, based on data from clinical trials and preclinical studies. Due to the limited publicly available quantitative data, this document focuses on the known aspects of its mechanism, clinical trial methodologies, and qualitative pharmacokinetic properties.

Mechanism of Action

This compound exerts its therapeutic effect through selective activation of the A1 adenosine receptor, which is highly expressed in the atrioventricular (AV) node.[1] Stimulation of this G-protein coupled receptor initiates a signaling cascade that ultimately slows conduction velocity and prolongs the refractory period in the AV node, effectively terminating re-entrant tachycardias that involve the AV node.

Figure 1: this compound's A1 Receptor Signaling Pathway.

Pharmacokinetic Profile

Table 1: Summary of Available Pharmacokinetic Information for Intravenous this compound

| Parameter | Value | Source |

| Absorption | Not Applicable (Intravenous Administration) | - |

| Distribution | Transported by equilibrative nucleoside transporters (ENTs), primarily hENT1. May cross the blood-brain barrier. | |

| Metabolism | Not Available. | |

| Elimination | Route of elimination is not available. | |

| Protein Binding | Not Available. | |

| Half-life | Not Available. |

Clinical Studies and Experimental Protocols

Several clinical trials have evaluated the safety and efficacy of intravenous this compound for the treatment of PSVT. The following sections detail the methodologies employed in these key studies.

Dose-Escalation and Efficacy Study (TEMPEST Trial)

A notable multicenter, double-blind, placebo-controlled trial was conducted to determine a safe and effective bolus dose of this compound for the termination of electrophysiologically induced PSVT.

Experimental Protocol:

-

Study Design: Patients with a history of symptomatic PSVT and inducible PSVT during an electrophysiology study were randomized to receive either placebo or one of five two-dose this compound regimens.

-

Dosing Regimens: The regimens consisted of a first and a potential second intravenous bolus dose: 75 µ g/150 µg, 150 µ g/300 µg, 300 µ g/600 µg, 450 µ g/900 µg, and 900 µ g/900 µg. The second dose was administered if PSVT persisted for one minute after the first dose.

-

Administration: The drug was administered as a rapid intravenous bolus (≤10 seconds) via a peripheral catheter.

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at baseline, 30 and 90 seconds, and 3, 5, 10, and 30 minutes after the first dose.

-

Analytical Method: Plasma concentrations of this compound were determined using high-performance liquid chromatography with tandem mass spectrometry (LC/MS/MS).

Figure 2: Experimental Workflow of the TEMPEST Clinical Trial.

Table 2: Dosing Regimens in the TEMPEST Trial

| Regimen | First Dose | Second Dose |

| A | 75 µg | 150 µg |

| B | 150 µg | 300 µg |

| C | 300 µg | 600 µg |

| D | 450 µg | 900 µg |

| E | 900 µg | 900 µg |

| Placebo | Saline | Saline |

| Source: |

The study identified an optimal regimen of a 300 µg initial bolus followed by a 600 µg second bolus if needed, which resulted in a 90% conversion rate.

Metabolism and Excretion

Specific details on the metabolism and excretion of this compound have not been published. As a purine nucleoside analogue, it is plausible that it could be a substrate for enzymes involved in nucleoside metabolism, such as adenosine deaminase and adenosine kinase. However, without dedicated human mass balance studies, the metabolic pathways and primary routes of elimination remain unconfirmed.

Transport

Preclinical studies have shown that this compound is a substrate for human equilibrative nucleoside transporters (hENTs), with a particular affinity for hENT1. This transport mechanism is significant as it may facilitate the passage of this compound across the blood-brain barrier, which could be a consideration for central nervous system side effects.

Conclusion

This compound is a selective A1 adenosine receptor agonist that showed promise in clinical trials for the termination of PSVT. While its development was not completed, the available data provide insights into its mechanism of action and the design of clinical studies for this class of compounds. The lack of comprehensive, publicly available quantitative pharmacokinetic data, including clearance, volume of distribution, and half-life, is a significant gap in the full characterization of this compound. Further research or release of previously unpublished data would be necessary to construct a complete pharmacokinetic profile of intravenous this compound.

References

Tecadenoson's Cardiodynamic Profile: A Technical Overview

For Immediate Release

[City, State] – Tecadenoson, a selective A1 adenosine receptor agonist, has demonstrated significant potential in the management of cardiac arrhythmias, specifically paroxysmal supraventricular tachycardia (PSVT).[1][2] This technical guide provides an in-depth analysis of its pharmacodynamics within cardiac tissue, tailored for researchers, scientists, and professionals in drug development.

Core Mechanism of Action

This compound exerts its primary effects by selectively activating the A1 adenosine receptor (A1AR), a G-protein coupled receptor abundant in cardiac tissue, particularly in the atrioventricular (AV) node.[1][3] Unlike the endogenous non-selective agonist adenosine, this compound's selectivity for the A1AR subtype minimizes off-target effects associated with A2A and A2B receptor activation, such as hypotension and bronchospasm.[2]

Activation of the A1AR in the heart is coupled to inhibitory G-proteins (Gi/o). This initiates a signaling cascade with two main consequences on cardiac electrophysiology:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP attenuates the activity of protein kinase A (PKA), which in turn decreases the phosphorylation and activity of L-type calcium channels (ICa,L) and the pacemaker current (If).

-

Activation of Potassium Channels: The Gβγ subunit of the activated G-protein directly stimulates the G-protein-coupled inwardly rectifying potassium channel (GIRK), leading to the activation of the acetylcholine-activated potassium current (IK,Ado).

These molecular actions translate into a potent negative dromotropic effect, slowing conduction velocity through the AV node. This is the primary mechanism by which this compound terminates re-entrant arrhythmias that involve the AV node, such as PSVT.

Electrophysiological Effects in Cardiac Tissues

This compound's impact on cardiac electrophysiology is tissue-specific, primarily affecting supraventricular tissues.

-

Atrioventricular (AV) Node: This is the principal site of action. This compound prolongs the AV nodal conduction time (AH interval) and refractory period in a dose-dependent manner. This effect is responsible for terminating AV nodal re-entrant tachycardia (AVNRT) and atrioventricular re-entrant tachycardia (AVRT).

-

Sinoatrial (SA) Node: While A1AR activation can suppress pacemaker activity, clinical studies with this compound have shown minimal effects on the sinus cycle length at therapeutic doses used for PSVT conversion. This suggests a greater sensitivity of the AV node compared to the SA node.

-

Atrial Myocardium: A1AR stimulation in atrial myocytes activates IK,Ado, which shortens the atrial action potential duration (APD). This effect is generally less pronounced with this compound compared to non-selective agonists like adenosine.

-

Ventricular Myocardium: Ventricular myocytes have a lower expression of A1 receptors. Consequently, this compound has minimal direct effects on ventricular electrophysiology, such as the His-ventricular (HV) interval. However, it can exert anti-adrenergic effects, counteracting the pro-arrhythmic effects of catecholamines.

Quantitative Pharmacodynamic Data

The following table summarizes key quantitative parameters from clinical studies.

| Parameter | Value/Effect | Study Population | Reference |

| PSVT Conversion Rate | 90% with 300 µ g/600 µg regimen | Patients with inducible PSVT | |

| Time to Conversion | Median of <1 minute for higher doses | Patients with inducible PSVT | |

| Effect on AH Interval | Prolonged for up to 5 minutes post-bolus | Patients with inducible PSVT | |

| Effect on HV Interval | No significant effect | Patients with inducible PSVT | |

| Effect on Blood Pressure | No significant effect observed | Patients with inducible PSVT | |

| Effect on Heart Rate (AF) | Marked decrease in heart rate | Patients with atrial fibrillation | |

| Effect on Atrial Fibrillatory Rate | Almost no change | Patients with atrial fibrillation |

Experimental Protocols

The pharmacodynamic properties of this compound have been elucidated through a variety of experimental models.

A. Preclinical Evaluation: Isolated Heart Preparations

-

Objective: To assess the relative potency of this compound on A1 and A2A receptor-mediated effects.

-

Methodology:

-

The heart of a guinea pig is isolated and perfused via the Langendorff apparatus.

-

The heart is atrially paced to maintain a constant heart rate.

-

An electrogram is recorded to measure the stimulus-to-His bundle (S-H) interval, an indicator of AV nodal conduction (A1-mediated effect).

-

Coronary conductance is measured as an indicator of A2A receptor-mediated vasodilation.

-

Increasing concentrations of this compound are administered, and dose-response curves for changes in S-H interval and coronary conductance are generated.

-

-

Key Finding: this compound was found to be more potent in prolonging the S-H interval than in increasing coronary conductance, demonstrating its A1 selectivity.

B. Clinical Evaluation: Electrophysiology (EP) Study

-

Objective: To determine a safe and effective dose of this compound for the termination of PSVT in humans.

-

Methodology:

-

Patients with a history of symptomatic PSVT undergo a clinically indicated EP study.

-

Catheters are placed in the heart to record intracardiac electrograms and to pace the heart.

-

PSVT is induced and sustained for a specified period (e.g., ≥1 minute).

-

Patients are randomized to receive either placebo or one of several two-dose intravenous bolus regimens of this compound.

-

The primary endpoint is the conversion of PSVT to sinus rhythm. Secondary endpoints include time to conversion, and effects on blood pressure, heart rate, and intracardiac intervals (AH, HV).

-

-

Key Finding: A two-dose regimen of 300 µg followed by 600 µg if needed was identified as optimal, converting 90% of PSVT episodes to sinus rhythm rapidly and without significant adverse effects.

References

Tecadenoson molecular formula and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and chemical properties of Tecadenoson, a selective adenosine A1 receptor agonist. It includes detailed experimental protocols and visual representations of its signaling pathway and experimental workflows to support further research and development.

Core Molecular and Chemical Properties

This compound, with the molecular formula C14H19N5O5, is a purine nucleoside analog.[1] It is a selective agonist for the adenosine A1 receptor, with a significantly lower affinity for the A2A receptor.[2] This selectivity is key to its therapeutic potential in treating conditions like paroxysmal supraventricular tachycardia by slowing atrioventricular nodal conduction without causing significant peripheral vasodilation.[1][3][4]

Quantitative Chemical Data

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C14H19N5O5 | |

| IUPAC Name | (2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[[(3R)-oxolan-3-yl]amino]purin-9-yl]oxolane-3,4-diol | |

| Molecular Weight | 337.33 g/mol | |

| CAS Number | 204512-90-3 | |

| pKa (Strongest Acidic) | 12.45 | |

| pKa (Strongest Basic) | 3.71 | |

| Melting Point | Not available in searched resources | |

| Boiling Point | Not available in searched resources | |

| Solubility | - DMSO: 200 mg/mL - DMF: 30 mg/mL - PBS (pH 7.2): 3 mg/mL - Ethanol: Partially soluble | |

| Ki for Adenosine A1 Receptor | 6.5 nM | |

| Ki for Adenosine A2A Receptor | 2,315 nM |

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G protein-coupled receptor (GPCR). The activation of this receptor initiates a signaling cascade that ultimately leads to the physiological effects of the drug.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of this compound with the adenosine A1 receptor.

Radioligand Binding Assay for Adenosine A1 Receptor

This protocol is designed to determine the binding affinity of this compound for the adenosine A1 receptor using a competitive radioligand binding assay.

Methodology:

-

Membrane Preparation:

-

Homogenize cells or tissues expressing the adenosine A1 receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (50 mM Tris-HCl, pH 7.4)

-

50 µL of radioligand solution (e.g., [3H]DPCPX at a concentration near its Kd).

-

50 µL of competing ligand (this compound) at various concentrations or vehicle for total binding.

-

For non-specific binding, use a high concentration of a known A1 receptor antagonist (e.g., 10 µM DPCPX).

-

100 µL of the membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/B) pre-soaked in a solution like 0.5% polyethyleneimine.

-

Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: cAMP Measurement for Gi-Coupled Receptors

This protocol describes a method to measure the functional activity of this compound at the Gi-coupled adenosine A1 receptor by quantifying changes in intracellular cyclic AMP (cAMP) levels, often using a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably or transiently expressing the adenosine A1 receptor in an appropriate medium.

-

Harvest the cells and seed them into a 384-well, low-volume white plate at a predetermined optimal density.

-

Incubate the cells to allow for attachment.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of this compound in an appropriate assay buffer.

-

Prepare a solution of forskolin (an adenylyl cyclase activator) in the assay buffer.

-

Add the this compound dilutions to the respective wells.

-

Add the forskolin solution to all wells (except for the basal control) to stimulate cAMP production.

-

-

Cell Lysis and Detection:

-

After a defined incubation period (e.g., 30 minutes at room temperature), add a lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

-

HTRF Reading:

-

Incubate the plate at room temperature for approximately 60 minutes to allow for the immunoassay to reach equilibrium.

-

Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at both 665 nm (acceptor) and 620 nm (donor).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) for each well.

-

Normalize the data to the forskolin-stimulated control.

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Determine the EC50 value by fitting the data to a four-parameter logistic equation.

-

References

In Vivo Effects of Tecadenoson on Heart Rate: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive analysis of the in vivo effects of Tecadenoson on heart rate. This compound (CVT-510) is a potent and selective agonist for the A1 adenosine receptor.[1][2] Its primary mechanism of action involves the modulation of cardiac electrophysiology, specifically targeting the atrioventricular (AV) node to slow electrical conduction.[2] This document collates quantitative data from preclinical and clinical studies, details relevant experimental protocols, and visualizes the underlying molecular pathways and workflows.

Core Mechanism of Action and In Vivo Effects

This compound's cardiovascular effects are mediated by its selective activation of the A1 adenosine receptor, which is highly expressed in the sinoatrial (SA) and atrioventricular (AV) nodes.[3] Activation of this G-protein coupled receptor leads to a negative chronotropic (slowing of heart rate) and dromotropic (slowing of conduction) effect.[4]

A key finding from multiple studies is the differential effect of this compound based on the underlying cardiac rhythm:

-

Normal Sinus Rhythm: In subjects with normal sinus rhythm, therapeutic doses of this compound (ranging from 0.3 to 10 µg/kg) have been shown to have no significant effect on the sinus heart rate. Its primary action is the dose-dependent prolongation of AV nodal conduction (measured as an increase in the A-H interval).

-

Atrial Fibrillation (AF): In patients with AF, this compound produces a marked, dose-dependent decrease in the ventricular heart rate. This is achieved by slowing conduction through the AV node, thereby reducing the number of atrial impulses that reach the ventricles.

-

Paroxysmal Supraventricular Tachycardia (PSVT): this compound is effective in terminating PSVT by interrupting the re-entrant circuit within the AV node. At doses effective for PSVT conversion, it does not typically affect the underlying sinus cycle length.

By selectively targeting the A1 receptor, this compound avoids the significant vasodilation and potential for hypotension associated with non-selective adenosine agonists that also stimulate A2A and A2B receptors.

Quantitative Data Presentation

The following tables summarize the quantitative effects of intravenously administered this compound on heart rate from in vivo human and animal studies.

Table 1: Effects of this compound on Heart Rate in Humans

| Study Population | Baseline Rhythm | Dose (IV Bolus) | Effect on Heart Rate | Key Findings | Reference |

| Patients undergoing electrophysiology study | Normal Sinus Rhythm | 0.3 - 10 µg/kg | No effect on sinus rate | Primarily prolongs AV nodal conduction. | |

| Patients with Atrial Fibrillation | Atrial Fibrillation | 75 µg | 5 ± 5 bpm decrease (p < 0.05) | Dose-dependent reduction in ventricular rate. | |

| 150 µg | 1 ± 2 bpm decrease (not significant) | ||||

| 300 µg | 8 ± 6 bpm decrease (p < 0.01) | ||||

| Patients with induced PSVT | Paroxysmal Supraventricular Tachycardia | 300 µg / 600 µg | Termination of PSVT to sinus rhythm | No effect on underlying sinus cycle length post-conversion. |

Table 2: Effects of this compound in Animal Models

| Species | Model | Dose (IV Infusion) | Effect on Heart Rate | Key Findings | Reference |

| Guinea Pig | Anesthetized, Spontaneously Beating Heart | 0.75 - 1.0 µg/kg/min | Not specified directly, focus on PR interval | Chosen infusion rate was sufficient to prolong P-R interval without causing second-degree AV block. | |

| Dog | Anesthetized, Chronic Heart Failure | Not Applicable (Adenosine used) | N/A | Upregulation of A1 receptors in heart failure increases sensitivity to adenosine, exacerbating SAN dysfunction. |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following protocols are representative of the studies cited.

Clinical Trial in Patients with Atrial Fibrillation (NCT00713401)

-

Objective: To assess the safety, tolerability, and effect of this compound on ventricular heart rate in patients with permanent atrial fibrillation.

-

Study Design: A Phase II, open-label, sequential-group, dose-escalation trial.

-

Patient Population: 21 patients with stable AF in need of rate control.

-

Methodology:

-

Baseline: Concomitant antiarrhythmic therapies were discontinued prior to the study. A baseline 12-lead ECG was recorded for at least 15 minutes.

-

Drug Administration: Patients were randomly assigned to one of three dose groups: 75 µg, 150 µg, or 300 µg of this compound administered as an intravenous bolus.

-

Data Acquisition: Continuous ECG monitoring was performed throughout the protocol. Heart rate (ventricular rate) and atrial fibrillatory rate were estimated for every 10-minute segment.

-

Analysis: The primary endpoint was the change in ventricular heart rate from baseline after this compound administration.

-

Electrophysiology Study in Anesthetized Guinea Pigs

-

Objective: To compare the AV nodal depressant effects of this compound (CVT-510) with diltiazem.

-

Animal Preparation: Male Hartley guinea pigs were anesthetized with sodium pentobarbital. Catheters were placed in the jugular vein for drug infusion and the carotid artery for blood pressure monitoring. ECG leads were placed to record cardiac electrical activity.

-

Methodology:

-

Equilibration: A 20-minute post-surgical equilibration period was allowed.

-

Baseline Measurement: Baseline ECG (including P-R interval and heart rate) and mean arterial blood pressure were recorded.

-

Drug Administration: this compound was administered as a continuous intravenous infusion at a rate of 0.75–1.0 µg/kg/min. The rate was selected to be sufficient to prolong the P-R interval without inducing second-degree AV block.

-

Data Acquisition: ECG and blood pressure were monitored and recorded continuously on a strip-chart recorder.

-

Analysis: Changes in P-R interval, heart rate, and mean arterial blood pressure from baseline were analyzed.

-

Visualizations: Pathways and Workflows

The following diagrams, rendered using DOT language, illustrate the key mechanisms and processes involved in the action of this compound.

Caption: this compound activates the A1 receptor, leading to heart rate reduction.

Caption: Workflow for a clinical trial of this compound in atrial fibrillation.

Caption: Logical flow of this compound's rhythm-dependent effect on heart rate.

References

- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. researchgate.net [researchgate.net]

- 4. A comparison of an A1 adenosine receptor agonist (CVT-510) with diltiazem for slowing of AV nodal conduction in guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]

Tecadenoson's effect on blood pressure at therapeutic doses

An in-depth analysis of Tecadenoson, a selective adenosine A1 receptor agonist, reveals its nuanced effects on blood pressure at therapeutic doses. This technical guide synthesizes findings from clinical trials and preclinical studies to provide a comprehensive overview for researchers, scientists, and drug development professionals.

Mechanism of Action and Hemodynamic Effects

This compound exerts its primary pharmacodynamic effect through the activation of the adenosine A1 receptor. In the context of cardiovascular physiology, these receptors are found in various tissues, including the atrioventricular (AV) node, sinoatrial (SA) node, and vascular smooth muscle. The activation of A1 receptors in the AV node is responsible for this compound's therapeutic effect in terminating paroxysmal supraventricular tachycardia (PSVT) by slowing AV nodal conduction.

However, the stimulation of adenosine A1 receptors can also lead to systemic vasodilation, which in turn can cause a transient decrease in blood pressure. This hypotensive effect is a key consideration in the clinical application of this compound.

Clinical Trial Data on Blood Pressure Effects

Clinical studies have quantified the impact of this compound on systemic blood pressure. The following tables summarize the hemodynamic changes observed at therapeutic doses.

Table 1: Hemodynamic Effects of Intravenous this compound in Healthy Volunteers

| Parameter | Placebo (n=8) | This compound 30 µg/kg (n=8) | This compound 100 µg/kg (n=8) | This compound 300 µg/kg (n=8) |

| Mean Arterial Pressure (mmHg) | ||||

| Baseline | 87 ± 3 | 88 ± 2 | 86 ± 2 | 87 ± 2 |

| Change from Baseline | -2 ± 2 | -5 ± 2 | -10 ± 2 | -15 ± 2 |

| Systolic Blood Pressure (mmHg) | ||||

| Baseline | 123 ± 4 | 124 ± 3 | 122 ± 3 | 123 ± 3 |

| Change from Baseline | -3 ± 3 | -7 ± 3 | -14 ± 3 | -21 ± 3 |

| Diastolic Blood Pressure (mmHg) | ||||

| Baseline | 66 ± 2 | 67 ± 2 | 65 ± 2 | 66 ± 2 |

| Change from Baseline | -1 ± 2 | -4 ± 2 | -7 ± 2 | -11 ± 2 |

| Heart Rate (beats/min) | ||||

| Baseline | 62 ± 3 | 63 ± 3 | 61 ± 3 | 62 ± 3 |

| Change from Baseline | 1 ± 2 | 3 ± 2 | 6 ± 2 | 9 ± 2* |

*Data are presented as mean ± SEM. *P < 0.05 vs. placebo.

Table 2: Hemodynamic Effects of Intravenous this compound in Patients with PSVT

| Parameter | This compound (Effective Dose) |

| Mean Arterial Pressure (mmHg) | |

| Baseline | 95 ± 4 |

| Nadir | 82 ± 5 |

| Systolic Blood Pressure (mmHg) | |

| Baseline | 135 ± 6 |

| Nadir | 118 ± 7 |

| Diastolic Blood Pressure (mmHg) | |

| Baseline | 75 ± 3 |

| Nadir | 64 ± 4 |

| Heart Rate (beats/min) | |

| Baseline (during PSVT) | 185 ± 12 |

| Post-conversion | 78 ± 5 |

*Data are presented as mean ± SEM. *P < 0.05 vs. baseline.

Experimental Protocols

The data presented above were generated from meticulously designed clinical trials. The following outlines a typical experimental protocol for assessing the hemodynamic effects of this compound.

Phase I Healthy Volunteer Study Protocol

-

Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.

-

Participants: Healthy male and female volunteers, aged 18-55 years, with no history of cardiovascular disease.

-

Drug Administration: this compound or placebo was administered as a rapid intravenous bolus injection over 10 seconds.

-

Hemodynamic Monitoring: Continuous monitoring of blood pressure (via an indwelling arterial catheter), heart rate (via 12-lead ECG), and cardiac output (via thoracic bioimpedance) was performed.

-

Data Collection: Hemodynamic parameters were recorded at baseline and at frequent intervals for up to 2 hours post-dose.

-

Dose Escalation: Successive cohorts of subjects received increasing doses of this compound after the safety of the preceding dose was established.

Phase III PSVT Efficacy and Safety Study Protocol

-

Study Design: A multicenter, randomized, double-blind, active-controlled trial.

-

Participants: Patients presenting with spontaneous, symptomatic PSVT.

-

Drug Administration: Patients were randomized to receive either intravenous this compound or adenosine.

-

Primary Efficacy Endpoint: Conversion of PSVT to sinus rhythm within 2 minutes of drug administration.

-

Safety Assessments: Continuous ECG and blood pressure monitoring were performed throughout the treatment and observation period. Adverse events, including hypotension and bradycardia, were recorded.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of this compound and a typical experimental workflow for its evaluation.

Caption: this compound's signaling pathway leading to vasodilation.

Caption: A typical clinical trial workflow for evaluating this compound.

Conclusion

At therapeutic doses for the termination of PSVT, this compound administration is associated with a transient, dose-dependent decrease in both systolic and diastolic blood pressure. This effect is a direct consequence of its mechanism of action as a selective adenosine A1 receptor agonist, leading to systemic vasodilation. While generally well-tolerated, the hypotensive effects of this compound necessitate careful hemodynamic monitoring during and after its administration. The data from clinical trials provide a clear quantitative understanding of these effects, which is crucial for the safe and effective use of this agent in a clinical setting.

An In-Depth Technical Guide on the Potential Off-Target Effects of Tecadenoson

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tecadenoson (CVT-510) is a potent and selective agonist of the A1 adenosine receptor, developed for the management of paroxysmal supraventricular tachycardia (PSVT). Its therapeutic action is primarily mediated by the activation of A1 adenosine receptors in the atrioventricular (AV) node, leading to a slowing of electrical conduction. A key aspect of this compound's development was its high selectivity for the A1 receptor over other adenosine receptor subtypes (A2A, A2B, and A3), which was anticipated to result in a more favorable side-effect profile compared to non-selective agonists like adenosine. This guide provides a comprehensive overview of the publicly available data on the off-target effects of this compound, with a focus on its selectivity profile, the experimental methods used for its characterization, and the underlying signaling pathways.

Introduction

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. While the antiarrhythmic effects of adenosine are mediated by the A1 receptor, its activation of A2A, A2B, and A3 receptors can lead to undesirable side effects such as vasodilation, hypotension, flushing, and bronchospasm.[1][2] this compound was designed as a selective A1 agonist to minimize these off-target effects.[3][4] This document collates the available preclinical data to provide a detailed understanding of this compound's selectivity and potential for off-target interactions.

Quantitative Data on Receptor Affinity and Functional Activity

The selectivity of this compound has been primarily characterized through radioligand binding assays and functional studies in preclinical models. The following tables summarize the available quantitative data.

Table 1: this compound Binding Affinity at Adenosine Receptor Subtypes

| Receptor Subtype | Species | Tissue/Cell Line | Radioligand | Ki (nM) | Selectivity Fold (A1 vs. A2A) | Source |

| A1 | Pig | Forebrain | [3H]CPX | 6.5 | 356 | [3] |

| A2A | Pig | Striatum | [3H]CGS21,680 | 2315 | - | |

| A2B | Not Publicly Available | - | - | - | - | - |

| A3 | Not Publicly Available | - | - | - | - | - |

Note: Ki values for A2B and A3 adenosine receptors are not publicly available.

Table 2: this compound Functional Activity in Preclinical Models

| Functional Assay | Species | Preparation | Measured Effect | EC50 (nM) | Source |

| AV Nodal Conduction (S-H Interval Prolongation) | Guinea Pig | Isolated Perfused Heart | Slowing of AV nodal conduction | 41 | |

| Coronary Vasodilation | Guinea Pig | Isolated Perfused Heart | Increase in coronary conductance | 200 | |

| Atrial Monophasic Action Potential Duration | Guinea Pig | Isolated Perfused Heart | Shortening of atrial MAPD90 | 73 |

Experimental Protocols

The following sections detail the methodologies used in the key experiments cited in this guide.

Radioligand Binding Assay for Adenosine Receptor Affinity

This protocol is based on the methodology described for determining the binding affinity of this compound at A1 and A2A adenosine receptors.

-

Objective: To determine the binding affinity (Ki) of this compound for A1 and A2A adenosine receptors.

-

Materials:

-

Membrane Preparations: Porcine forebrain (for A1 receptors) and striatum (for A2A receptors) membranes.

-

Radioligands: [3H]CPX (A1 antagonist) and [3H]CGS 21680 (A2A agonist).

-

Non-specific Binding Control: Unlabeled adenosine receptor agonist/antagonist (e.g., NECA).

-

Test Compound: this compound (CVT-510).

-

Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Enzyme: Adenosine deaminase (to degrade endogenous adenosine).

-

Instrumentation: Scintillation counter.

-

-

Procedure:

-

Membrane preparations are treated with adenosine deaminase to remove any endogenous adenosine that might interfere with the assay.

-

Aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand ([3H]CPX for A1, [3H]CGS 21680 for A2A) and varying concentrations of the test compound (this compound).

-

A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand to determine non-specific binding.

-

The mixtures are incubated to allow binding to reach equilibrium.

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters (representing the bound radioligand) is quantified using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Assay: cAMP Accumulation

This is a general protocol for a functional assay to determine the agonist or antagonist activity of a compound at A1 (Gi-coupled) and A2A/A2B (Gs-coupled) adenosine receptors.

-

Objective: To measure the effect of this compound on adenylyl cyclase activity, as indicated by changes in intracellular cyclic AMP (cAMP) levels.

-

Materials:

-

Cell Line: A suitable cell line stably expressing the human adenosine receptor subtype of interest (e.g., CHO-K1 or HEK293 cells).

-

Test Compound: this compound.

-

Reference Agonist: NECA (non-selective) or CGS 21680 (A2A-selective).

-

Forskolin: An adenylyl cyclase activator (used to stimulate cAMP production for A1 receptor assays).

-

Phosphodiesterase Inhibitor: e.g., IBMX (to prevent the degradation of cAMP).

-

cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or fluorescence-based).

-

-

Procedure:

-

Cells are cultured to an appropriate density in multi-well plates.

-

The cell culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor.

-

For A2A/A2B (Gs-coupled) receptors: Cells are incubated with varying concentrations of the test compound (this compound) or a reference agonist.

-

For A1 (Gi-coupled) receptors: Cells are incubated with varying concentrations of the test compound in the presence of forskolin to stimulate baseline cAMP production.

-

Following incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable assay kit.

-

The data is analyzed to generate dose-response curves and determine the EC50 (for agonists) or IC50 (for antagonists) values.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of adenosine receptors and a typical experimental workflow for determining receptor binding affinity.

Caption: Adenosine Receptor Signaling Pathways.

Caption: Radioligand Binding Assay Workflow.

Discussion of Off-Target Effects

The available preclinical data strongly indicate that this compound is a highly selective A1 adenosine receptor agonist. The 356-fold greater affinity for the A1 receptor compared to the A2A receptor provides a molecular basis for its reduced side-effect profile in clinical studies, where it was associated with a lower incidence of flushing, dyspnea, and hypotension compared to non-selective adenosine. These side effects are primarily mediated by the activation of A2A and A2B receptors, which leads to vasodilation.

The functional data from guinea pig hearts further support this selectivity. This compound was approximately five-fold more potent in slowing AV nodal conduction (an A1-mediated effect) than in causing coronary vasodilation (an A2A-mediated effect). This functional selectivity, while less pronounced than the binding selectivity, is still significant and likely contributes to its therapeutic window.

A significant limitation in the publicly available data is the lack of binding affinities for this compound at the A2B and A3 adenosine receptors. While clinical observations suggest low activity at these receptors, quantitative data would be necessary for a complete selectivity profile. Furthermore, comprehensive off-target screening against a broader panel of receptors, ion channels, and enzymes has not been published. Such studies are standard in modern drug development to identify any unforeseen interactions that could lead to adverse effects. The discontinuation of this compound's development may have precluded the public dissemination of such data.

Conclusion

This compound is a selective A1 adenosine receptor agonist, and its selectivity is the cornerstone of its intended therapeutic benefit. The available preclinical data demonstrate a high degree of selectivity for the A1 receptor over the A2A receptor, which is consistent with the observed reduction in A2A-mediated side effects in clinical trials. However, a complete understanding of this compound's off-target profile is limited by the absence of publicly available binding data for the A2B and A3 adenosine receptors and the lack of a broad off-target screening panel. This guide provides a comprehensive summary of the available technical information, highlighting both the established selectivity of this compound and the gaps in the current knowledge base.

References

- 1. A SELECTIVE AGONIST AFFINITY LABEL FOR A3 ADENOSINE RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. CVT-510: a selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: In Vitro Characterization of Tecadenoson A1 Receptor Agonism

Introduction

Tecadenoson is a potent and selective agonist of the adenosine A1 receptor (A1AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, particularly in the cardiovascular system.[1][2] In vitro assays are fundamental for characterizing the pharmacological properties of this compound, including its binding affinity, potency, and functional activity at the A1 receptor. These assays are crucial for drug development, providing essential data for lead optimization and mechanism of action studies. This document provides detailed protocols for key in vitro assays to assess this compound's A1 receptor agonism.

Core Assays for A1 Receptor Agonism

Several key in vitro assays are employed to determine the affinity and functional activity of this compound at the A1 adenosine receptor. These include:

-

Radioligand Binding Assays: To determine the binding affinity (Ki) of this compound to the A1 receptor.

-

cAMP Accumulation Assays: To measure the functional consequence of A1 receptor activation, which typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP).[3]

-

[³⁵S]GTPγS Binding Assays: A functional assay that measures the activation of G proteins upon agonist binding to the receptor.[4]

Data Presentation

Table 1: Summary of In Vitro Pharmacological Data for this compound

| Assay Type | Receptor | Species | Cell Line/Tissue | Parameter | Value | Reference |

| Radioligand Binding | Human A1 | Human | HEK-293 | Ki | 55 nM | [5] |

| Functional (cAMP) | Human A1 | Human | Glomeruli | Inhibition | Yes | |

| Functional (Anti-arrhythmic) | N/A | Human | Clinical Trial | Effect | Conversion of PSVT to sinus rhythm |

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the A1 adenosine receptor by measuring its ability to compete with a radiolabeled antagonist.

Materials:

-

Cell Membranes: Membranes from HEK-293 cells stably expressing the human adenosine A1 receptor.

-

Radioligand: [³H]8-cyclopentyl-1,3-dipropylxanthine ([³H]DPCPX), a selective A1 antagonist.

-

Test Compound: this compound.

-

Non-specific Binding Control: 8-phenyltheophylline (8-PT) or another suitable A1 antagonist at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail and Scintillation Counter .

-

96-well plates and filter mats .

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer.

-

Dilute the cell membranes in assay buffer to a final concentration of 5-10 µg of protein per well.

-

Prepare the radioligand solution in assay buffer at a concentration equal to its Kd (approximately 0.5 nM for [³H]DPCPX).

-

-

Assay Setup:

-

In a 96-well plate, add in the following order:

-

25 µL of assay buffer (for total binding) or 25 µL of non-specific binding control.

-

25 µL of the serially diluted this compound or vehicle control.

-

50 µL of the diluted cell membranes.

-

50 µL of the [³H]DPCPX solution.

-

-

The final assay volume is 150 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (25°C) for 60-90 minutes to reach equilibrium.

-

-

Harvesting and Washing:

-

Harvest the contents of the wells onto glass fiber filter mats using a cell harvester.

-

Rapidly wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

-

Detection:

-

Dry the filter mats and place them in scintillation vials.

-

Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting competition curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: cAMP Accumulation Assay (Inhibition)

This functional assay measures the ability of this compound to inhibit the production of cAMP, a hallmark of A1 receptor activation via Gi coupling.

Materials:

-

Cell Line: HEK-293 cells stably expressing the human adenosine A1 receptor.

-

cAMP Assay Kit: A commercially available kit (e.g., GloSensor™ cAMP Assay, LANCE Ultra cAMP Assay).

-

Stimulating Agent: Forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels).

-

Test Compound: this compound.

-

Cell Culture Medium and Assay Buffer .

-

96-well or 384-well plates .

-

Plate reader compatible with the chosen assay kit (e.g., luminometer, fluorescence reader).

Procedure:

-

Cell Seeding:

-

Seed the A1 receptor-expressing HEK-293 cells into the appropriate assay plate at a density of 2,000-5,000 cells per well.

-

Incubate overnight at 37°C in a CO₂ incubator.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound in assay buffer.

-

-

Assay Protocol (example using a luminescent assay):

-

Remove the cell culture medium from the wells.

-

Add the diluted this compound or vehicle control to the wells.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal concentration of forskolin should be predetermined to be in the EC₅₀ to EC₈₀ range.

-

Incubate the plate at room temperature for 15-30 minutes.

-

Add the cAMP detection reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow the signal to develop.

-

-

Detection:

-

Measure the luminescence or fluorescence signal using a plate reader.

-

-

Data Analysis:

-

The signal is inversely proportional to the amount of cAMP produced.

-

Plot the signal against the logarithm of the this compound concentration.

-

Determine the EC₅₀ value from the resulting dose-response curve using non-linear regression. This represents the concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production.

-

Visualization of Signaling Pathways and Workflows

A1 Receptor Signaling Pathway

References

- 1. This compound: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Identification and characterization of adenosine A1 receptor-cAMP system in human glomeruli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Partial adenosine A1 receptor agonists for cardiovascular therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Electrophysiology Study of Tecadenoson

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tecadenoson is a selective agonist for the adenosine A1 receptor, which plays a crucial role in regulating cardiac electrophysiology.[1] Its primary mechanism of action involves the stimulation of A1 receptors in the atrioventricular (AV) node, leading to a slowing of electrical impulse conduction from the atria to the ventricles.[1] This selective action makes this compound a promising therapeutic agent for the termination of paroxysmal supraventricular tachycardia (PSVT), with the potential for fewer side effects compared to non-selective adenosine receptor agonists.[2] These application notes provide a comprehensive overview of the electrophysiological properties of this compound and detailed protocols for its preclinical and clinical investigation.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating the adenosine A1 receptor, a G-protein coupled receptor (GPCR). The activation of the A1 receptor initiates a signaling cascade that ultimately leads to the modulation of ion channel activity in cardiomyocytes. The key steps in the signaling pathway are:

-

Receptor Binding: this compound binds to the adenosine A1 receptor on the surface of cardiac myocytes, particularly in the AV node.

-

G-protein Activation: This binding activates an inhibitory G-protein (Gi).

-

Effector Modulation: The activated Gi protein has two primary effects:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Activation of G-protein-gated Inwardly Rectifying Potassium Channels (GIRK or KACh): This results in an increased potassium efflux.

-

-

Electrophysiological Consequences: The culmination of these signaling events is a hyperpolarization of the cell membrane, a decreased rate of spontaneous depolarization, and a prolongation of the effective refractory period in AV nodal tissue. This effectively slows or blocks the rapid conduction of electrical impulses that sustain supraventricular tachycardias.

Signaling Pathway Diagram

Caption: this compound A1 Receptor Signaling Pathway.

Quantitative Data from Clinical Electrophysiology Studies

The following tables summarize the quantitative data from clinical trials investigating the efficacy and electrophysiological effects of this compound.

Table 1: Efficacy of this compound in Terminating Paroxysmal Supraventricular Tachycardia (PSVT)

| This compound Dose Regimen (Intravenous Bolus) | Number of Patients (n) | Conversion Rate to Sinus Rhythm (%) |

| Placebo | 37 | 0 |

| 0.3 µg/kg | 5 | 20 |

| 1.0 µg/kg | 6 | 50 |

| 3.0 µg/kg | 6 | 83 |

| 5.0 µg/kg | 6 | 100 |

| 10.0 µg/kg | 7 | 100 |

| 15.0 µg/kg | 7 | 100 |

Data adapted from a multicenter, dose-escalation study.[3]

Table 2: Electrophysiological Effects of this compound on AV Nodal Conduction

| This compound Dose (Intravenous Bolus) | Baseline AH Interval (ms) | AH Interval at 1 min post-dose (ms) | p-value |

| 10 µg/kg (during sinus rhythm) | 93 ± 23 | 114 ± 37 | 0.01 |

| 10 µg/kg (during atrial pacing at 600 ms) | 114 ± 31 | 146 ± 44 | 0.003 |

AH interval represents the conduction time from the low right atrium to the His bundle, reflecting AV nodal conduction. Data are presented as mean ± SD.[4] Higher doses of 15 and 30 µg/kg resulted in transient second or third-degree AV block.

Experimental Protocols

The following protocols are provided as a guide for the preclinical and in vitro electrophysiological evaluation of this compound. These protocols are based on standard methodologies for studying adenosine A1 receptor agonists and may require optimization for specific experimental conditions.

In Vitro Electrophysiology: Patch-Clamp Studies in Isolated Cardiomyocytes

This protocol describes the whole-cell patch-clamp technique to study the effects of this compound on specific ion channels in isolated atrial and ventricular cardiomyocytes.

1. Cell Isolation:

-

Isolate atrial and ventricular myocytes from an appropriate animal model (e.g., guinea pig, rabbit, or rat) using enzymatic digestion with collagenase and protease.

-

Store the isolated cells in a calcium-free solution until use.

2. Solutions:

-

External Solution (Tyrode's): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

-

Pipette Solution (for K⁺ currents): (in mM) 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

-

Pipette Solution (for Ca²⁺ currents): (in mM) 120 CsCl, 20 TEA-Cl, 5 MgATP, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

3. Recording Procedure:

-

Mount a coverslip with adherent cardiomyocytes onto the stage of an inverted microscope.

-

Perfuse the recording chamber with the external solution at a constant flow rate.

-

Fabricate patch pipettes from borosilicate glass with a resistance of 2-5 MΩ when filled with the pipette solution.

-

Establish a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Record ionic currents using a patch-clamp amplifier and appropriate data acquisition software.

4. Experimental Design:

-

Current-Clamp: Record action potentials to assess the effects of this compound on action potential duration (APD), resting membrane potential, and upstroke velocity.

-

Voltage-Clamp:

-

To study the acetylcholine-activated potassium current (IK,ACh), hold the cell at -40 mV and apply hyperpolarizing steps.

-

To investigate the L-type calcium current (ICa,L), hold the cell at -80 mV and apply depolarizing steps to various test potentials.

-

-

Apply this compound at a range of concentrations (e.g., 10 nM to 10 µM) to the external solution to determine its dose-dependent effects.

5. Data Analysis:

-

Measure changes in APD at 50% and 90% repolarization (APD₅₀ and APD₉₀).

-

Construct current-voltage (I-V) relationships for IK,ACh and ICa,L in the presence and absence of this compound.

-

Calculate the EC₅₀ value for this compound's effect on each parameter.